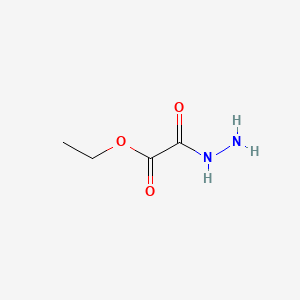

Ethyl 2-hydrazinyl-2-oxoacetate

説明

BenchChem offers high-quality Ethyl 2-hydrazinyl-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-hydrazinyl-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 2-hydrazinyl-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-2-9-4(8)3(7)6-5/h2,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGHFXZJDYAHAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383050 | |

| Record name | ethyl 2-hydrazinyl-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35196-48-6 | |

| Record name | ethyl 2-hydrazinyl-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"Ethyl 2-hydrazinyl-2-oxoacetate" CAS number 35196-48-6

Technical Whitepaper: Ethyl 2-hydrazinyl-2-oxoacetate (CAS 35196-48-6) Subtitle: A Pivotal Scaffold for Heterocyclic Medicinal Chemistry

Executive Summary

Ethyl 2-hydrazinyl-2-oxoacetate (CAS 35196-48-6), also known as ethyl oxamate hydrazide, represents a critical "linchpin" intermediate in organic synthesis. Unlike simple hydrazides, this compound possesses a dual-functional electrophilic profile—an ester group and a hydrazide moiety—separated by an oxalyl backbone. This unique architecture makes it an indispensable precursor for constructing nitrogen-rich heterocycles, particularly 1,2,4-triazines and 1,3,4-oxadiazoles , which are ubiquitous pharmacophores in modern drug discovery.[1]

This technical guide provides a rigorous examination of the compound's synthesis, mechanistic reactivity, and application in high-value medicinal chemistry workflows.[1] It is designed for researchers requiring high-fidelity protocols and mechanistic depth.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | Ethyl 2-hydrazinyl-2-oxoacetate |

| Common Synonyms | Ethyl oxamate hydrazide; Ethyl hydrazino(oxo)acetate; Monoethyl oxalate hydrazide |

| CAS Number | 35196-48-6 |

| Molecular Formula | C₄H₈N₂O₃ |

| Molecular Weight | 132.12 g/mol |

| Physical State | Crystalline Solid (typically white to pale yellow) |

| Solubility | Soluble in Ethanol, DMSO, DMF; Sparingly soluble in water (hydrolyzes) |

| Storage | -20°C, Hygroscopic, Inert atmosphere (Argon/Nitrogen) |

Synthesis & Production: The "Mono-Selectivity" Challenge

The synthesis of Ethyl 2-hydrazinyl-2-oxoacetate is mechanistically straightforward but experimentally sensitive. The core challenge is stoichiometric control . The reaction involves the nucleophilic attack of hydrazine on diethyl oxalate.

-

The Pitfall: Hydrazine is a potent bis-nucleophile. If the concentration of hydrazine is too high relative to the ester, or if the temperature is uncontrolled, the reaction proceeds to the thermodynamically stable, insoluble byproduct: Oxalyl dihydrazide .[1]

-

The Solution: Inverse addition and low-temperature control.

Optimized Experimental Protocol

Objective: Selective synthesis of the mono-hydrazide (CAS 35196-48-6) while suppressing dihydrazide formation.

Reagents:

-

Diethyl oxalate (1.5 equivalents) – Used in excess to favor mono-substitution.[1]

-

Hydrazine hydrate (1.0 equivalent) – Diluted in Ethanol.[1]

-

Ethanol (Anhydrous) – Solvent.[1]

Step-by-Step Methodology:

-

Preparation of Electrophile: Charge a flame-dried 3-neck round-bottom flask with Diethyl oxalate (1.5 eq) and anhydrous Ethanol (5 volumes). Cool the solution to 0–5°C using an ice-salt bath.

-

Controlled Addition: Dissolve Hydrazine hydrate (1.0 eq) in Ethanol (2 volumes). Add this solution dropwise to the stirred diethyl oxalate solution over 60 minutes.

-

Critical Process Parameter (CPP): Maintain internal temperature < 10°C. Rapid addition promotes localized high concentrations of hydrazine, leading to dimer formation.

-

-

Reaction Phase: Once addition is complete, allow the reaction to stir at 0°C for 2 hours, then slowly warm to room temperature over 1 hour.

-

Work-up:

-

Filter off any white precipitate immediately (this is likely the unwanted oxalyl dihydrazide byproduct).

-

Concentrate the filtrate under reduced pressure (Rotavap) at < 40°C to remove ethanol and excess diethyl oxalate.

-

The residue typically solidifies upon cooling.

-

-

Purification: Recrystallize from minimal hot ethanol or an Ethanol/Ether mixture to yield the pure Ethyl 2-hydrazinyl-2-oxoacetate.

Mechanistic Reactivity & Signaling Pathways

Understanding the reactivity of CAS 35196-48-6 is essential for designing downstream syntheses. It features two distinct reactive centers:

-

The Hydrazide Terminus (-NHNH₂): A nucleophile ready for condensation with carbonyls (aldehydes/ketones) or acylation.

-

The Ester Terminus (-COOEt): An electrophile susceptible to further nucleophilic attack, allowing for ring closure (cyclization).[1]

Visualizing the Synthetic Divergence

The following diagram illustrates how this scaffold diverges into three major heterocyclic classes.

Figure 1: Divergent synthetic pathways from the Ethyl 2-hydrazinyl-2-oxoacetate scaffold.[1]

Applications in Drug Discovery

A. Synthesis of 1,2,4-Triazines

The most high-value application of CAS 35196-48-6 is the synthesis of 1,2,4-triazine-5-carboxylates. These structures are potent inhibitors in oncology (kinase inhibition) and virology.

-

Mechanism: The terminal amine of the hydrazide condenses with one ketone of a 1,2-dicarbonyl (like benzil or pyruvic acid derivatives).[1] The internal amide nitrogen then attacks the second ketone, followed by dehydration to aromatize the ring.

-

Protocol Insight: This reaction is often catalyzed by acetic acid or conducted in refluxing ethanol. The retention of the ethyl ester group allows for further derivatization (e.g., amidation) to tune solubility and potency [1, 4].[1]

B. Synthesis of 1,3,4-Oxadiazoles

Cyclization of the hydrazide with carbon disulfide (CS₂) or orthoesters yields 1,3,4-oxadiazoles.[1]

-

Utility: These rings are bio-isosteres of amides and esters, offering improved metabolic stability. They are frequently found in antimicrobial and anti-inflammatory candidates [5].

C. Schiff Base Formation (Hydrazones)

Reaction with aromatic aldehydes (e.g., salicylaldehyde) yields stable hydrazones.[1]

-

Utility: These compounds often exhibit metal-chelating properties and have been explored for their cytotoxicity against cancer cell lines (e.g., MCF-7) [6].

Safety & Handling (HSE Guidelines)

Hazard Classification (GHS):

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[2]

-

Acute Toxicity: Toxic if swallowed or inhaled (due to potential hydrazine liberation).

Mandatory PPE:

-

Respiratory: Full-face respirator with amine/organic vapor cartridges if dust/aerosol generation is possible.

-

Skin: Nitrile rubber gloves (minimum 0.11mm thickness).

-

Eyes: Chemical safety goggles + Face shield.

Decontamination: In case of spillage, neutralize with dilute hypochlorite solution (bleach) to destroy hydrazide residues before disposal.[1] Do not mix with strong oxidizers.

References

-

El-Brollosy, N. R. (2025).[5] Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. Link

-

PubChem. (2024).[6] Ethyl 2-hydrazinyl-2-oxoacetate | C4H8N2O3.[7][6][8] National Library of Medicine. Link[1]

-

Dowling, M. S., et al. (2018).[1] A redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts provides 3,6-disubstituted-1,2,4-triazines. Journal of Organic Chemistry. Link[1]

-

Organic Chemistry Portal. (2024). Synthesis of 1,2,4-triazines. Link

-

Ba, S. B. (2017).[1] Synthesis of novel nitrogen heterocycles bearing biological active carboxamide moiety as potential antitumor agents. African Journal of Online (AJOL). Link

-

Soliman, F. M., et al. (2013).[1] The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084-2095.[1][9] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemos.de [chemos.de]

- 3. gfschemicals.com [gfschemicals.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 2-hydrazinyl-2-oxoacetate | C4H8N2O3 | CID 2786935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 2-hydrazinyl-2-oxoacetate - CAS:35196-48-6 - Sunway Pharm Ltd [3wpharm.com]

- 8. 35196-48-6|Ethyl 2-hydrazinyl-2-oxoacetate|BLD Pharm [bldpharm.com]

- 9. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate [mdpi.com]

The Versatile Building Block: A Technical Guide to Ethyl 2-hydrazinyl-2-oxoacetate for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-hydrazinyl-2-oxoacetate, a seemingly simple molecule with the chemical formula C4H8N2O3, serves as a cornerstone in the synthesis of diverse and complex molecular architectures.[1][2] Its unique bifunctional nature, possessing both a reactive hydrazine moiety and an ethyl ester, makes it a highly valuable synthon for the construction of novel heterocyclic compounds, particularly those with therapeutic potential. This guide, intended for the discerning researcher and drug development professional, delves into the synthesis, characterization, reactivity, and strategic applications of this pivotal chemical intermediate.

Core Molecular Attributes and Physicochemical Properties

Ethyl 2-hydrazinyl-2-oxoacetate, also known by synonyms such as ethyl oxalylhydrazide and monoethyl oxalate hydrazide, is a key organic building block.[2] A comprehensive understanding of its fundamental properties is paramount for its effective utilization in synthetic campaigns.

Table 1: Physicochemical Properties of Ethyl 2-hydrazinyl-2-oxoacetate

| Property | Value | Source |

| CAS Number | 35196-48-6 | [2] |

| Molecular Formula | C4H8N2O3 | [1] |

| Molecular Weight | 132.12 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage | Store in a cool, dry place | [1] |

Note: Physical properties such as melting and boiling points are not consistently reported across publicly available safety data sheets and should be determined empirically.

Synthesis and Purification: A Robust and Reproducible Protocol

The most common and efficient method for the preparation of hydrazides is the reaction of an ester with hydrazine hydrate.[3] This general principle is applied to the synthesis of Ethyl 2-hydrazinyl-2-oxoacetate from a readily available starting material, diethyl oxalate.

Causality of Reagent Selection and Reaction Conditions

The selection of diethyl oxalate as the starting material is strategic. The two ester groups provide a convenient handle for reaction, and by controlling the stoichiometry of the hydrazine hydrate, a monosubstituted product can be selectively formed. Ethanol is a common solvent for this reaction due to its ability to dissolve both the ester and hydrazine hydrate, and its boiling point allows for a controlled reaction temperature under reflux.[3] The use of a slight excess of hydrazine hydrate can help to drive the reaction to completion.[3]

Detailed Experimental Protocol

Materials:

-

Diethyl oxalate

-

Hydrazine hydrate (99%)

-

Absolute ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Cooling bath (ice-water)

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

To a stirred solution of diethyl oxalate (1.0 equivalent) in absolute ethanol, add hydrazine hydrate (1.0-1.2 equivalents) dropwise at room temperature.

-

After the initial addition, equip the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Maintain the reflux for approximately 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice-water bath to induce precipitation of the product.

-

Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.[3]

-

For purification, recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure Ethyl 2-hydrazinyl-2-oxoacetate.

Self-Validation: The purity of the synthesized compound should be verified by determining its melting point and through spectroscopic analysis (NMR, IR, and MS). The absence of the starting diethyl oxalate in the final product's spectra is a key indicator of reaction completion and purity.

Caption: Experimental workflow for the synthesis of Ethyl 2-hydrazinyl-2-oxoacetate.

Spectroscopic Characterization: A Fingerprint of the Molecule

Thorough spectroscopic analysis is essential for confirming the identity and purity of the synthesized Ethyl 2-hydrazinyl-2-oxoacetate. The expected spectral data are summarized below.

Table 2: Spectroscopic Data for Ethyl 2-hydrazinyl-2-oxoacetate

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), and exchangeable protons for the NH and NH₂ groups. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide groups, and the carbons of the ethyl group. |

| IR (Infrared) | Characteristic absorption bands for N-H stretching (hydrazine), C=O stretching (ester and amide), and C-O stretching. |

| MS (Mass Spec) | A molecular ion peak corresponding to the molecular weight of the compound (132.12 g/mol ).[1] |

Note: Specific chemical shifts (ppm) and absorption frequencies (cm⁻¹) can vary slightly depending on the solvent and instrument used.

Reactivity and Synthetic Utility: A Gateway to Heterocyclic Chemistry

The synthetic power of Ethyl 2-hydrazinyl-2-oxoacetate lies in the differential reactivity of its two functional groups. The hydrazine moiety is a potent nucleophile, readily reacting with electrophiles, most notably the carbonyl group of aldehydes and ketones.

Hydrazone Formation: The Key Transformation

The reaction of Ethyl 2-hydrazinyl-2-oxoacetate with aldehydes or ketones proceeds via a nucleophilic addition-elimination mechanism to form stable hydrazone derivatives. This reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by a small amount of acid.[4]

The formation of the hydrazone is a critical step as it introduces a new point of diversity into the molecule, dictated by the structure of the chosen aldehyde or ketone. This versatility is a cornerstone of its application in combinatorial chemistry and drug discovery.

Caption: General reaction scheme for hydrazone formation.

A Precursor to Biologically Active Heterocycles

The resulting hydrazones are not merely stable intermediates but are themselves valuable precursors for the synthesis of a wide array of five- and six-membered heterocyclic systems. These heterocyclic scaffolds are prevalent in many FDA-approved drugs and are of significant interest in medicinal chemistry. For instance, these hydrazones can be used to construct pyrazole and thiazole rings, which are known to be present in compounds with a broad spectrum of biological activities.[3][4]

The strategic selection of the initial aldehyde or ketone, followed by a cyclization reaction, allows for the targeted synthesis of libraries of heterocyclic compounds for biological screening.

Caption: Synthetic utility of Ethyl 2-hydrazinyl-2-oxoacetate in heterocyclic synthesis.

Conclusion: A Call for Further Exploration

Ethyl 2-hydrazinyl-2-oxoacetate is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis, predictable reactivity, and role as a gateway to diverse heterocyclic systems underscore its importance. This guide provides a foundational understanding of this versatile building block, empowering researchers to confidently incorporate it into their synthetic strategies. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of novel molecules with significant therapeutic potential.

References

-

Baghdad Science Journal. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. [Link]

-

AL-Saadi, M. A. E., & AL-Bayati, R. H. I. (2006). Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. Iraqi National Journal of Chemistry. [Link]

-

EON Biotech. Ethyl 2-hydrazinyl-2-oxoacetate – (35196-48-6). [Link]

-

iChemical. Ethyl 2-hydrazinyl-2-oxoacetate, CAS No. 35196-48-6. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-hydrazinyl-2-oxoacetate. PubChem Compound Database. [Link]

-

Organic Syntheses. Carbazic acid, ethyl ester. [Link]

-

Organic Syntheses. ethyl azodicarboxylate. [Link]

-

Organic Syntheses. Oxalic acid, ethyl ester. [Link]

- U.S. Patent No. US3027408A. (1962). 2-(benzylcarbamyl)-ethyl substituted oxalic acid hydrazide.

Sources

An In-depth Technical Guide to Ethyl (hydrazinecarbonyl)formate: Properties, Synthesis, and Applications in Drug Development

Introduction: The Versatility of a Core Synthon

Ethyl (hydrazinecarbonyl)formate, more commonly known in the synthetic chemistry community as ethyl carbazate, is a cornerstone reagent in the construction of a diverse array of nitrogen-containing molecules. With the CAS Number 4114-31-2 and the molecular formula C₃H₈N₂O₂, this compound serves as a critical building block, particularly in the synthesis of heterocyclic systems that form the backbone of many pharmaceutical agents.[1][2][3] Its utility stems from the presence of two key functional groups: a nucleophilic hydrazine moiety and an ethoxycarbonyl group, which can act as a protecting group or a reactive site for further transformations. This guide provides an in-depth exploration of the properties, synthesis, and reactivity of ethyl carbazate, with a particular focus on its application in drug discovery and development, offering field-proven insights for researchers and scientists.

Physicochemical and Spectroscopic Profile

Ethyl carbazate is typically a white to off-white crystalline solid at room temperature. It is soluble in water and various organic solvents, enhancing its versatility in a range of reaction conditions.[2] A comprehensive summary of its physical and spectroscopic properties is provided below.

Table 1: Physicochemical Properties of Ethyl (hydrazinecarbonyl)formate

| Property | Value | Source(s) |

| Molecular Weight | 104.11 g/mol | [4][5] |

| Melting Point | 44-47 °C | [6] |

| Boiling Point | 108-110 °C at 22 mmHg | [6] |

| Flash Point | 86 °C (187 °F) | [6][7] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Very soluble in water | [6] |

| CAS Number | 4114-31-2 | [3] |

Spectroscopic Data:

The structural integrity of ethyl carbazate can be confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of ethyl carbazate exhibits characteristic signals corresponding to the ethyl group and the hydrazine protons. The ethyl group typically shows a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-CH₂-). The protons on the nitrogen atoms of the hydrazine moiety will appear as broad singlets, and their chemical shift can be influenced by the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Key resonances include those for the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon of the ethyl group.[8]

-

IR (Infrared) Spectroscopy: The IR spectrum of ethyl carbazate is characterized by strong absorption bands corresponding to the N-H stretching of the hydrazine group, the C=O stretching of the ester, and C-O stretching frequencies.[9][10]

-

Mass Spectrometry: The mass spectrum of ethyl carbazate shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[11]

Synthesis of Ethyl (hydrazinecarbonyl)formate: A Reliable Protocol

A common and efficient method for the laboratory-scale synthesis of ethyl carbazate involves the reaction of ethyl chloroformate with hydrazine hydrate. This reaction is typically carried out at low temperatures to control its exothermicity.

Experimental Protocol: Synthesis from Ethyl Chloroformate and Hydrazine Hydrate

This protocol is adapted from established literature procedures.[12]

Materials:

-

Hydrazine hydrate (85% or 100%)

-

Ethyl chloroformate

-

Sodium carbonate

-

Ethanol (95%)

-

Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Two dropping funnels

-

Thermometer

-

Büchner funnel

-

Vacuum oven

Procedure:

-

In a 3-liter, three-necked flask equipped with a mechanical stirrer, two 500-mL dropping funnels, and a thermometer, place a solution of 75 g (1.5 moles) of 100% hydrazine hydrate (or 88.5 g of 85% hydrazine hydrate) in 750 mL of 95% ethanol.

-

Cool the reaction flask in an ice bath until the solution temperature drops to 10°C.

-

Add 326 g (3 moles) of ethyl chloroformate dropwise with stirring at a rate sufficient to maintain the temperature between 15°C and 20°C.

-

After exactly one-half of the ethyl chloroformate has been introduced, begin the simultaneous dropwise addition of a solution of 159 g (1.5 moles) of sodium carbonate in 750 mL of water from the second dropping funnel.

-

Regulate the addition of both reactants to ensure the temperature does not exceed 20°C. The addition of the ethyl chloroformate should be completed slightly before the sodium carbonate solution to maintain a slight excess of the chloroformate.

-

During the addition, a precipitate will form.

-

Once the additions are complete, wash down the walls of the flask with 200 mL of cold water and allow the reaction mixture to stir for an additional 30 minutes.

-

Collect the precipitate by filtration using a Büchner funnel.

-

Wash the collected solid thoroughly with a total of 1 L of cold water.

-

Dry the product in a vacuum oven at 80°C.

Expected Yield: 215–225 g (81–85%) of ethyl hydrazodicarboxylate, which is a precursor that can be further processed if needed, or under slightly different conditions, the desired ethyl carbazate is obtained.

Key Reactions and Mechanistic Insights

The synthetic utility of ethyl carbazate is primarily derived from its reactivity at the terminal nitrogen of the hydrazine moiety.

Condensation with Aldehydes and Ketones: Formation of Hydrazones

A cornerstone reaction of ethyl carbazate is its condensation with aldehydes and ketones to form N-ethoxycarbonylhydrazones. This reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of ethyl carbazate attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The unstable carbinolamine intermediate readily eliminates a molecule of water to form a stable carbon-nitrogen double bond, yielding the final hydrazone product. This dehydration step is often the rate-limiting step and can be accelerated by an acid catalyst.

Caption: Synthesis of pyrazolones.

2. Synthesis of 1,2,4-Triazole Derivatives:

Ethyl carbazate is a key reactant in multi-component reactions for the synthesis of triazole derivatives. For instance, a one-pot reaction with aroyl chlorides and ammonium thiocyanate under solvent-free conditions yields 1,2,4-triazole-3-thione derivatives. This transformation highlights the ability of ethyl carbazate to participate in complex cyclization cascades. [13][14][15][16]

Applications in Drug Development: A Case Study of Raltegravir

The versatility of ethyl carbazate as a synthetic intermediate is prominently showcased in the synthesis of various pharmaceutical agents. A notable example is its use in the production of intermediates for Raltegravir , an antiretroviral drug used to treat HIV/AIDS. [17][18][19][20][21] Raltegravir is an integrase strand transfer inhibitor. In some synthetic routes to Raltegravir, ethyl carbazate is utilized in the early stages to construct a key pyrimidine-based intermediate. The hydrazine functionality of ethyl carbazate is crucial for forming a precursor that is later cyclized to build the core heterocyclic structure of the drug. This application underscores the importance of ethyl carbazate in providing a reliable and efficient means to introduce the necessary nitrogen-containing fragments into complex drug molecules.

Safety and Handling

Ethyl carbazate is a toxic compound and should be handled with appropriate safety precautions.

-

Hazards: It is toxic if swallowed or in contact with skin. [22][23]It causes skin and serious eye irritation and may cause respiratory irritation. [22][23]There is also evidence to suggest it may cause damage to organs through prolonged or repeated exposure. [22]* Handling: Use only in a well-ventilated area or under a chemical fume hood. [24]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [7]Avoid breathing dust, fumes, gas, mist, vapors, or spray. [22]Wash hands thoroughly after handling. [22]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [7][24]Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl (hydrazinecarbonyl)formate is a powerful and versatile reagent in the arsenal of the synthetic organic chemist. Its unique combination of a nucleophilic hydrazine and a modifiable ester group makes it an invaluable building block for the construction of a wide range of heterocyclic compounds. From fundamental academic research to the industrial-scale synthesis of life-saving pharmaceuticals like Raltegravir, ethyl carbazate continues to be a critical component in the advancement of medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist working in these fields.

References

-

Ethyl Carbamate (Urethane). (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Ethyl carbamate. (n.d.). World Health Organization. Retrieved from [Link]

-

ICSC 0314 - ETHYL CARBAMATE. (n.d.). INCHEM. Retrieved from [Link]

-

Kauer, J. C. (n.d.). ETHYL AZODICARBOXYLATE. Organic Syntheses. Retrieved from [Link]

-

The Importance of Ethyl Carbazate (CAS 4114-31-2) in Synthesis. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Hydrazinecarboxylic acid, ethyl ester. (n.d.). PubChem. Retrieved from [Link]

-

Czapar, A. E., et al. (2020). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. Journal of agricultural and food chemistry, 68(41), 11565–11571. Retrieved from [Link]

-

Hydrogen bonding in ethyl carbamate studied by IR spectroscopy. (2025, August 8). ResearchGate. Retrieved from [Link]

-

Ali, O. M., et al. (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. Molecules (Basel, Switzerland), 29(6), 1349. Retrieved from [Link]

-

Ethyl carbazate (C3H8N2O2). (n.d.). PubChemLite. Retrieved from [Link]

-

Hydrazinecarboxylic acid, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]t[4][25][26]hiadiazine Scaffold. (n.d.). PMC. Retrieved from [Link]

- Processes for preparing raltegravir and intermediates in the processes. (2012, August 2). Google Patents.

-

Carbazic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

- Processes for the preparation of intermediates of raltegravir. (n.d.). Google Patents.

-

Ethyl carbazate CAS#: 4114-31-2. (n.d.). ChemWhat. Retrieved from [Link]

-

Synthesis of novel 1,2,4-triazoles and triazolo-thiadiazines as anticancer agents. (2015, May 15). SciSpace. Retrieved from [Link]

-

An Improved Process For The Preparation Of Raltegravir And Its Intermediate. (n.d.). IP.com. Retrieved from [Link]

-

Synthesis and analgesic activity of triazolothiadiazoles and triazolothiadiazines encompassing 3-nitronaphtho[2,1-b]furan. (n.d.). JOCPR. Retrieved from [Link]

-

RALTEGRAVIR. (2013, December 15). New Drug Approvals. Retrieved from [Link]

-

Novelt[4][22][25]riazolo[3,4-b]t[4][25][26]hiadiazine andt[4][22][25]riazolo[3,4-b]t[4][25][26]hiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. (2022, November 16). MDPI. Retrieved from [Link]

- Process for the preparation of raltegravir. (n.d.). Google Patents.

-

Synthesis of compounds 7–14. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info. Retrieved from [Link]

-

13-C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

Sources

- 1. Ethyl carbazate (4114-31-2) at Nordmann - nordmann.global [nordmann.global]

- 2. CAS 4114-31-2: Ethyl carbazate | CymitQuimica [cymitquimica.com]

- 3. Ethyl carbazate | 4114-31-2 [chemicalbook.com]

- 4. Ethyl Carbazate|Pharmaceutical Intermediate [benchchem.com]

- 5. Hydrazinecarboxylic acid, ethyl ester | C3H8N2O2 | CID 20064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. Ethyl carbazate(4114-31-2) 13C NMR spectrum [chemicalbook.com]

- 9. Ethyl carbazate, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. Hydrazinecarboxylic acid, ethyl ester [webbook.nist.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. jocpr.com [jocpr.com]

- 17. WO2012103105A1 - Processes for preparing raltegravir and intermediates in the processes - Google Patents [patents.google.com]

- 18. WO2015114608A1 - Processes for the preparation of intermediates of raltegravir - Google Patents [patents.google.com]

- 19. An Improved Process For The Preparation Of Raltegravir And Its [quickcompany.in]

- 20. newdrugapprovals.org [newdrugapprovals.org]

- 21. US10259778B2 - Process for the preparation of raltegravir - Google Patents [patents.google.com]

- 22. fishersci.com [fishersci.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

- 24. Ethyl carbazate - Safety Data Sheet [chemicalbook.com]

- 25. epa.gov [epa.gov]

- 26. WHO | JECFA [apps.who.int]

Commercial Sourcing & Technical Guide: Ethyl 2-hydrazinyl-2-oxoacetate

Content Type: Technical Whitepaper & Sourcing Manual Target Audience: Medicinal Chemists, Process Engineers, and Procurement Specialists[1]

Critical Safety & Identity Alert: The CAS Number Discrepancy

STOP AND VERIFY: There is a critical mismatch in the identifiers provided in the topic request.

-

Requested Name: Ethyl 2-hydrazinyl-2-oxoacetate (Also known as: Ethyl oxalyl hydrazide)

CORRECTION:

-

CAS 681-84-5 corresponds to Tetramethyl Orthosilicate (TMOS) , a highly toxic silicon source used in sol-gel chemistry.[1] It causes irreversible blindness and kidney failure if inhaled.[1]

-

The Correct CAS for Ethyl 2-hydrazinyl-2-oxoacetate is 35196-48-6 .[1][4][5][6][7]

Directive: This guide focuses exclusively on the hydrazine derivative (CAS: 35196-48-6 ) as implied by the chemical name. Do not order CAS 681-84-5 if you intend to perform hydrazine chemistry. [1]

Chemical Profile & Critical Quality Attributes (CQA)

This compound serves as a bifunctional building block, possessing both an ester and a hydrazide moiety on an oxalyl backbone. It is a "privileged structure" for synthesizing nitrogen-rich heterocycles.[1]

| Property | Specification |

| IUPAC Name | Ethyl 2-hydrazinyl-2-oxoacetate |

| Common Synonyms | Ethyl oxalyl hydrazide; Ethoxalylhydrazine; Monoethyl oxalate hydrazide |

| Correct CAS | 35196-48-6 |

| Molecular Formula | |

| Molecular Weight | 132.12 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 153–154 °C (Lit.[1][8] varies based on purity/polymorphs) |

| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water |

| Key Impurity | Diethyl oxalate (starting material) & Oxalyl dihydrazide (over-reaction byproduct) |

Structural Visualization (SMILES)

Strategic Sourcing Landscape

Procurement of this intermediate requires distinguishing between "Catalog Grade" (for R&D screening) and "Process Grade" (for GMP scale-up).[1]

Tier 1: Validated Commercial Suppliers (CAS 35196-48-6)[1]

These vendors have verified listings for the correct hydrazine derivative.

| Supplier | Tier | Region | Catalog/SKU | Notes |

| Fluorochem | R&D / Scale-up | UK/Global | F208794 | High reliability; provides detailed SDS/CoA.[1] |

| BLD Pharm | CRO / Bulk | China/USA | BD761389 | Good for gram-to-kilogram scale requests.[1] |

| Fisher Scientific | Distributor | Global | (Via Acros/Alfa) | Often re-brands; check lead times. |

| Sunway Pharm | Bulk Synthesis | China | CB04549 | Cost-effective for >100g orders.[1] |

Sourcing Decision Logic

The following diagram illustrates the decision matrix for selecting a supplier based on purity requirements and scale.

Figure 1: Strategic sourcing decision tree for Ethyl 2-hydrazinyl-2-oxoacetate.

Application Science: The "Why" and "How"

Ethyl 2-hydrazinyl-2-oxoacetate is primarily used to synthesize 1,2,4-triazines and 1,3,4-oxadiazoles , which are critical pharmacophores in agrochemistry (herbicides) and virology.[1]

Mechanism of Action: The Cyclization Pathway

The compound acts as a 1,2-dinucleophile (via the hydrazine) and an electrophile (via the ester/keto group).[1]

-

Condensation: The hydrazine tail reacts with an aldehyde or ketone to form a hydrazone.[1]

-

Cyclization: Under basic or acidic conditions, the hydrazone cyclizes onto the adjacent carbonyl carbon.

Figure 2: Synthetic utility pathway for heterocycle formation.[1]

Quality Control & Validation Protocols

Trusting a Certificate of Analysis (CoA) is insufficient for sensitive steps. Use this self-validating protocol to confirm identity and purity upon receipt.

Protocol A: 1H-NMR Identity Check

Solvent: DMSO-d6 (Chloroform is often poor for hydrazides due to solubility).[1]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |

| 1.28 - 1.32 | Triplet ( | 3H | Confirm coupling constant | |

| 4.25 - 4.35 | Quartet ( | 2H | Characteristic deshielded ester methylene.[1] | |

| 4.60 - 5.00 | Broad Singlet | 2H | Exchangeable with | |

| 10.50 - 10.80 | Broad Singlet | 1H | Highly deshielded due to adjacent carbonyls.[1] |

Pass Criteria:

-

Presence of Ethyl quartet/triplet system.[1]

-

Absence of Diethyl oxalate peaks (would show ethyl signals but lack NH signals).

-

Absence of Hydrazine salts (would show broad peaks upfield without the ethyl group).

Protocol B: HPLC Purity (Generic Gradient)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 210 nm (Amide bond absorption) and 254 nm.

-

Retention Time: Expect early elution (polar compound).

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hydrazides are prone to oxidation and hydrolysis.[1]

-

Safety:

-

Incompatibility: Avoid contact with strong oxidizers (risk of exothermic reaction) and strong bases (hydrolysis of the ester).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2786935, Ethyl 2-hydrazinyl-2-oxoacetate.[1] Retrieved from [Link][1]

-

El-Gammal, O. A. (2010). Synthesis, characterization... of 2-(2-(ethylcarbamothioyl)hydrazinyl)-2-oxo-N-phenylacetamide copper complexes.[1] Spectrochimica Acta Part A. Retrieved from [Link]

Sources

- 1. Ethyl 2-hydrazineyl-2-oxoacetate hydrochloride|BLD Pharm [bldpharm.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Tetramethyl orthosilicate, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 4. Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate synthesis - chemicalbook [chemicalbook.com]

- 5. Ethyl 2-hydrazinyl-2-oxoacetate | C4H8N2O3 | CID 2786935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2-hydrazinyl-2-oxoacetate - CAS:35196-48-6 - Sunway Pharm Ltd [3wpharm.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. researchgate.net [researchgate.net]

Technical Monograph: Stability & Storage of Ethyl 2-hydrazinyl-2-oxoacetate

Executive Summary

Ethyl 2-hydrazinyl-2-oxoacetate (CAS 35196-48-6), also known as Ethyl oxalyl hydrazide, is a critical bifunctional building block used in the synthesis of nitrogenous heterocycles (e.g., 1,2,4-triazines, oxadiazoles) and ligand systems.[1][2] While often labeled for room-temperature storage by bulk suppliers, its dual functionality—containing both an electrophilic ester and a nucleophilic/reducing hydrazide moiety—renders it susceptible to autocatalytic degradation, hydrolysis, and oxidation.[1]

Core Recommendation: For analytical standards and long-term synthesis reliability, store at 2–8°C under an inert atmosphere (Argon/Nitrogen) .

Physicochemical Profile

| Property | Specification |

| Chemical Name | Ethyl 2-hydrazinyl-2-oxoacetate |

| Synonyms | Ethyl oxalyl hydrazide; Monoethyl oxalate hydrazide; Ethoxalylhydrazine |

| CAS Number | 35196-48-6 |

| Molecular Formula | C₄H₈N₂O₃ |

| Molecular Weight | 132.12 g/mol |

| Physical State | Solid (White to off-white crystalline powder) |

| Solubility | Soluble in Ethanol, DMSO, DMF; Poorly soluble in cold water (hydrolyzes) |

| Melting Point | Experimental verification required per batch (Typically solid at RT) |

Stability Mechanisms & Degradation Pathways

To preserve the integrity of Ethyl 2-hydrazinyl-2-oxoacetate, one must understand the three primary vectors of degradation: Hydrolysis , Disproportionation , and Oxidation .[1]

Hydrolytic Sensitivity

The molecule contains an ethyl ester adjacent to a carbonyl group. In the presence of atmospheric moisture, the ester bond is susceptible to hydrolysis, yielding Oxalic acid monohydrazide and Ethanol .[1] Further hydrolysis can release toxic Hydrazine and Oxalic acid .

Disproportionation (The "Dihydrazide" Risk)

A common impurity found in aged samples is Oxalyldihydrazide (CAS 996-98-5).[1] This forms via a bimolecular reaction where the hydrazide amine of one molecule attacks the ester carbonyl of another, releasing ethanol.[1] This reaction is accelerated by heat and improper storage.

Oxidative Instability

The hydrazide group (-NHNH₂) is a reducing agent.[1] Exposure to atmospheric oxygen can lead to the formation of azo intermediates or oxidative cleavage, rendering the compound inactive for cyclization reactions.[1]

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation nodes that storage protocols must prevent.

Figure 1: Primary degradation pathways including hydrolysis, disproportionation, and oxidation.[1]

Storage & Handling Protocols

This protocol is designed to maximize shelf-life (>12 months) and ensure reproducibility in sensitive cyclization reactions (e.g., synthesis of 1,2,4-triazines).[1]

Environmental Control[5]

-

Temperature: Store at 2°C to 8°C (Refrigerated). While short-term excursions to room temperature (during shipping) are acceptable, chronic exposure promotes disproportionation.[1]

-

Atmosphere: Inert Gas (Argon preferred over Nitrogen) .[1] Argon is heavier than air and provides a better blanket for the solid powder, preventing oxidative attack on the hydrazide moiety.[1]

-

Humidity: Strictly <30% RH . Use desiccators if storing outside a glovebox.

Container Specifications

-

Primary: Amber glass vial with a PTFE-lined screw cap. The amber glass protects against photodegradation (though less critical than oxidation), and PTFE prevents leaching/interaction with the hydrazide.[1]

-

Secondary: Seal the primary vial with Parafilm® and place it inside a secondary jar containing a desiccant packet (Silica gel or Molecular Sieves).

Handling Workflow

-

Equilibration: Allow the refrigerated vial to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.[1]

-

Aliquot: If the reagent is used frequently, divide the bulk material into single-use aliquots inside a glovebox to avoid repeated freeze-thaw-open cycles.

-

Resealing: Purge the headspace with Argon before resealing the vial.

Quality Control & Validation

Before using stored material in critical GMP or late-stage synthesis, validate purity using the following self-validating analytical workflow.

Visual Inspection

-

Pass: Free-flowing white/colorless powder.

-

Fail: Clumping (moisture ingress) or yellowing (oxidation).[1]

Analytical Method (HPLC)

Hydrazides are polar; standard C18 methods may result in poor retention.[1] Use a HILIC mode or a polar-embedded C18 column.

Recommended QC Protocol:

| Parameter | Condition |

| Column | Polar-embedded C18 (e.g., Waters XSelect HSS T3) or Amide column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 40% B over 10 mins (Keep organic low to retain polar hydrazide) |

| Detection | UV @ 210 nm (carbonyl) and 254 nm |

| Key Impurity | Oxalyldihydrazide : Elutes later due to higher molecular weight/hydrophobicity.[1] |

Visualization: QC Decision Logic

Figure 2: Quality Control decision tree for validating reagent integrity.

Safety & Toxicology

-

Hydrazine Moiety: The compound can metabolize or degrade to release hydrazine, a known carcinogen and hepatotoxin.[1]

-

Handling: Always handle in a fume hood. Wear nitrile gloves and safety glasses.

-

Disposal: Do not mix with oxidizing agents (e.g., bleach, peroxides) in the waste stream, as this can generate heat and nitrogen gas violently.[1] Quench with dilute acid/water before disposal if necessary.

References

-

PubChem. (n.d.).[1][3] Ethyl 2-hydrazinyl-2-oxoacetate | C4H8N2O3.[2][4][5] National Library of Medicine. Retrieved January 30, 2026, from [Link][1]

-

MDPI. (2013).[1] The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (Discusses hydrazide synthesis and impurities). Retrieved January 30, 2026, from [Link][1]

Sources

- 1. rsc.org [rsc.org]

- 2. Ethyl 2-hydrazinyl-2-oxoacetate - CAS:35196-48-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. Oxalic acid, dihydrazide | C2H6N4O2 | CID 13826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arctomsci.com [arctomsci.com]

- 5. Ethyl 2-hydrazinyl-2-oxoacetate | C4H8N2O3 | CID 2786935 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 2-hydrazinyl-2-oxoacetate: A Pivotal Scaffold for Heterocyclic Architecture

Executive Summary

Ethyl 2-hydrazinyl-2-oxoacetate (CAS: 35196-48-6 ), often referred to as ethyl oxalyl hydrazide, represents a unique class of "Janus" synthons in organic chemistry. Structurally, it possesses two distinct reactive termini: an electrophilic ethyl ester and a nucleophilic hydrazide, separated by a rigid oxalyl (

This duality allows it to function as a linchpin in the synthesis of privileged medicinal scaffolds, particularly 1,2,4-triazines , 1,3,4-oxadiazoles , and fused heterocyclic systems. This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in modern drug discovery.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | Ethyl 2-hydrazinyl-2-oxoacetate |

| Common Names | Ethyl oxalyl hydrazide; Monoethyl oxalate hydrazide |

| CAS Number | 35196-48-6 |

| Molecular Formula | |

| Molecular Weight | 132.12 g/mol |

| Structure | |

| Physical State | White crystalline solid (pure) or colorless oil (crude) |

| Melting Point | 136–138 °C (lit.)[1] |

| Solubility | Soluble in Ethanol, DMSO, Methanol; Sparingly soluble in cold water |

Synthesis Protocol: The Mono-Functionalization Challenge

The primary challenge in synthesizing ethyl 2-hydrazinyl-2-oxoacetate is preventing the formation of the symmetric by-product, oxalyl dihydrazide , which precipitates readily if hydrazine is present in excess or if the temperature is uncontrolled.

Optimized Synthetic Workflow

Objective: Selective formation of the mono-hydrazide from diethyl oxalate.

Reagents:

-

Diethyl oxalate (1.0 equiv)[2]

-

Hydrazine hydrate (80% or 98%, 1.0 equiv)

-

Ethanol (Absolute, anhydrous preferred)

Protocol:

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with diethyl oxalate (e.g., 10.0 g) and absolute ethanol (100 mL). Cool the solution to 0–5 °C using an ice-salt bath. Causality: Low temperature reduces the kinetic rate of the second substitution, favoring the mono-product.

-

Addition: Add hydrazine hydrate (1.0 equiv) dropwise over 30–45 minutes. Critical: Maintain internal temperature below 10 °C. Rapid addition leads to local hotspots and dimer formation.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours.

-

Workup:

-

Filter off any white precipitate (this is likely the unwanted oxalyl dihydrazide).

-

Concentrate the filtrate in vacuo (rotary evaporator, < 40 °C) to remove ethanol.

-

Purification: The residue can be recrystallized from ethanol/diethyl ether or used directly if purity >95% (confirmed by TLC/NMR).

-

-

Yield: Typical yields range from 80–90%.[3]

Mechanistic Flow (Graphviz)

Figure 1: Reaction pathway highlighting the kinetic control required to avoid double substitution.

Reactivity Profile & Heterocyclic Applications[4]

Ethyl 2-hydrazinyl-2-oxoacetate serves as a "Hub" molecule. Its reactivity is dictated by the 1,2-nucleophilic center (hydrazine) and the 1,2-electrophilic backbone (oxalyl).

A. Synthesis of 1,2,4-Triazines (The "Condensation" Route)

The most prominent application is the synthesis of substituted 1,2,4-triazin-5-ones .

-

Mechanism: Condensation with

-amino ketones or 1,2-dicarbonyls (like benzil). -

Significance: The 1,2,4-triazine core is a bioisostere for pyridine and pyrimidine, found in various kinase inhibitors.

B. Synthesis of 1,3,4-Oxadiazoles[3][5][6][7][8][9]

-

Mechanism: Reaction with carboxylic acids (or acid chlorides) followed by cyclodehydration (using

or Burgess reagent). -

Significance: 1,3,4-Oxadiazoles are privileged peptidomimetics, improving metabolic stability over amide bonds.

C. Fused Ring Systems (Triazolopyridazines)

-

Mechanism: The hydrazide moiety can react with cyclic anhydrides or imides, followed by ring closure to form bicyclic systems.

Divergent Synthesis Map (Graphviz)

Figure 2: Divergent synthetic pathways utilizing the ethyl 2-hydrazinyl-2-oxoacetate scaffold.

Case Study: FASN Inhibitors & Lipid Modulation

Context: Fatty Acid Synthase (FASN) is a key therapeutic target in oncology and viral replication (HCV). Application: In Patent AU2012225390A1 , ethyl 2-hydrazinyl-2-oxoacetate is utilized as a starting material to construct heterocyclic modulators of lipid synthesis.

Experimental Workflow (Based on Patent Protocol):

-

Imidate Formation: A morpholin-3-one derivative is activated with trimethyloxonium tetrafluoroborate (Meerwein's salt) to form the corresponding lactim ether.

-

Cyclization: Ethyl 2-hydrazinyl-2-oxoacetate is added to the imidate.

-

Conditions: Heating at 60 °C in methanol for 16 hours.

-

Result: Formation of the ethyl 6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine-3-carboxylate scaffold.

-

Why this works: The hydrazide nitrogen attacks the activated imidate carbon, followed by intramolecular cyclization onto the oxalyl carbonyl, forming the triazole ring fused to the morpholine.

References

-

Synthesis & Protocol Validation

-

Heterocyclic modulators of lipid synthesis. (2012). Patent AU2012225390A1.

-

-

Triazine Chemistry

-

Fluorescent Probes (Rhodamine Application)

-

In vivo monitoring an important plant immune signaling molecule salicylic acid by rhodamine-engineered probes. (2020).[8] Arabian Journal of Chemistry.

-

-

Chemical Data & Safety

-

PubChem Compound Summary for CID 2786935, Ethyl 2-hydrazinyl-2-oxoacetate.[9]

-

Sources

- 1. Ethyl 2-hydrazinyl-2-oxoacetate - CAS:35196-48-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. AU2012225390A1 - Heterocyclic modulators of lipid synthesis - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Synthesis of 1,2,4-Triazines and the Triazinoisoquinolinedione DEF Ring System of Noelaquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,4-Triazine synthesis [organic-chemistry.org]

- 7. KR100542820B1 - Method for preparing 1-ethyl-2,3-dioxopiperazine Using Oxalyl Chloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 2-hydrazinyl-2-oxoacetate | C4H8N2O3 | CID 2786935 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis and Utility of Ethyl 2-Hydrazinyl-2-Oxoacetate: A Technical Guide for the Research Scientist

Introduction: A Versatile Building Block in Modern Chemistry

Ethyl 2-hydrazinyl-2-oxoacetate, also known as ethyl oxalylhydrazide or oxalic acid ethyl ester hydrazide, is a bifunctional organic molecule that has quietly established itself as a valuable reagent in the synthetic chemist's toolbox. Its unique structure, featuring both a reactive hydrazide moiety and an ethyl ester group, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the discovery, synthesis, and multifaceted applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development. While its name may be unassuming, its role as a precursor to a variety of heterocyclic systems and other complex organic molecules is of significant interest. This document will delve into the historical context of its discovery, provide detailed and validated synthetic protocols, and explore the chemical principles that underpin its reactivity and widespread use.

Historical Perspective: The Pioneering Work of Theodor Curtius

While a definitive singular "discovery" of ethyl 2-hydrazinyl-2-oxoacetate is not prominently documented in modern chemical literature, the foundational work on hydrazides of oxalic acid can be traced back to the late 19th and early 20th centuries. The pioneering investigations of German chemist Theodor Curtius into the reactions of hydrazine with esters laid the groundwork for the synthesis of this and related compounds.

The reaction of hydrazine hydrate with oxalate esters is a classic method for the preparation of oxalyldihydrazide.[1] It is highly probable that ethyl 2-hydrazinyl-2-oxoacetate was first synthesized and characterized during this period of extensive exploration into hydrazine chemistry. The broader family of acylhydrazides gained prominence through the development of the Curtius rearrangement, a reaction first defined by Theodor Curtius in 1885, which involves the thermal decomposition of an acyl azide to an isocyanate.[2] The acylhydrazide is a key intermediate in the formation of the acyl azide, highlighting the fundamental importance of this class of compounds in synthetic organic chemistry.

Physicochemical Properties and Reactivity

Ethyl 2-hydrazinyl-2-oxoacetate is a colorless to white solid at room temperature. A summary of its key identifiers and properties is provided in the table below.

| Property | Value |

| IUPAC Name | ethyl 2-hydrazinyl-2-oxoacetate |

| CAS Number | 35196-48-6 |

| Molecular Formula | C4H8N2O3 |

| Molecular Weight | 132.12 g/mol |

| Appearance | Colorless to white solid |

| Solubility | Soluble in water and polar organic solvents |

The reactivity of ethyl 2-hydrazinyl-2-oxoacetate is dictated by its two functional groups: the nucleophilic hydrazine moiety and the electrophilic ester carbonyl group. The hydrazine can participate in condensation reactions with aldehydes and ketones to form hydrazones, and can also act as a nucleophile in reactions with other electrophiles. The ester group can undergo hydrolysis, amidation, or reduction under appropriate conditions. This dual reactivity makes it a versatile starting material for the synthesis of a wide array of more complex molecules.

Synthesis of Ethyl 2-Hydrazinyl-2-Oxoacetate: A Validated Protocol

The most common and straightforward synthesis of ethyl 2-hydrazinyl-2-oxoacetate involves the reaction of diethyl oxalate with hydrazine hydrate. This reaction is a classic example of a nucleophilic acyl substitution at one of the ester carbonyls of diethyl oxalate.

Causality Behind Experimental Choices:

-

Stoichiometry: The use of a controlled amount of hydrazine hydrate relative to diethyl oxalate is crucial to favor the formation of the mono-substituted product, ethyl 2-hydrazinyl-2-oxoacetate, over the di-substituted product, oxalyldihydrazide. An excess of diethyl oxalate can also be used to drive the reaction towards the desired mono-adduct.

-

Solvent: Ethanol is a common solvent for this reaction as it is a good solvent for both reactants and does not interfere with the reaction.

-

Temperature: The reaction is typically carried out at room temperature or with gentle heating to increase the reaction rate without promoting side reactions.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add a solution of diethyl oxalate in ethanol.

-

Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate to the stirred solution of diethyl oxalate at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

-

Workup and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove the solvent. The resulting crude product can then be purified by recrystallization or column chromatography to yield pure ethyl 2-hydrazinyl-2-oxoacetate.

Caption: Synthesis of Ethyl 2-hydrazinyl-2-oxoacetate.

Applications in Organic Synthesis and Drug Development

The utility of ethyl 2-hydrazinyl-2-oxoacetate lies in its ability to serve as a versatile precursor for the synthesis of various heterocyclic compounds, many of which are of interest in medicinal chemistry.

Synthesis of Pyrazolone Derivatives:

Pyrazolone derivatives are important intermediates in the synthesis of many azo dyes. The synthesis of the core pyrazolone ring structure often begins with a Claisen condensation to create a β-keto ester, which is then cyclized with a hydrazine derivative.

Synthesis of Triazole Derivatives:

Ethyl 2-hydrazinyl-2-oxoacetate is a key building block in the synthesis of 1,2,4-triazole derivatives. For instance, thermal induced condensation of thioamides with ethyl 2-hydrazinyl-2-oxoacetate can yield 3-substituted alkyl 1,2,4-triazole-5-carboxylates.

Caption: Applications of Ethyl 2-hydrazinyl-2-oxoacetate.

Conclusion

Ethyl 2-hydrazinyl-2-oxoacetate, a compound with historical roots in the foundational studies of hydrazine chemistry, continues to be a relevant and valuable tool in modern organic synthesis. Its straightforward preparation and the dual reactivity of its functional groups provide access to a wide range of complex molecules, particularly heterocyclic systems of medicinal importance. This guide has aimed to provide a comprehensive overview of this compound, from its likely origins in the work of Theodor Curtius to its practical application in the laboratory. For the research scientist, a thorough understanding of the history, properties, and synthetic utility of such building blocks is essential for the innovative design and development of new chemical entities.

References

-

Curtius, T. (1885). Ueber die Einwirkung von salpetriger Säure auf salzsaurem Glycocolläther. Berichte der deutschen chemischen Gesellschaft, 18(1), 1283–1285. [Link]

-

Wikipedia contributors. (2023, December 1). Oxalyldihydrazide. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-hydrazinyl-2-oxoacetate. In PubChem. Retrieved January 30, 2026, from [Link]

- Google Patents. (n.d.). AU2012225390A1 - Heterocyclic modulators of lipid synthesis.

-

Wikipedia contributors. (2023, December 28). Curtius rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]

Sources

Application Note: A Researcher's Guide to the Synthesis of Functionalized Pyrazoles using Ethyl 2-Hydrazinyl-2-oxoacetate

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutic agents.[1][2] Its prevalence in drugs treating a wide array of conditions—from cancer and inflammation to infectious diseases—drives the continuous need for robust and versatile synthetic methodologies.[3][4][5] This application note provides a detailed guide for the synthesis of N-functionalized pyrazoles utilizing ethyl 2-hydrazinyl-2-oxoacetate, a versatile building block for introducing an ethyl oxoacetate moiety onto the pyrazole nitrogen. We will delve into the foundational Knorr pyrazole synthesis, present a detailed reaction mechanism, offer a step-by-step experimental protocol, and discuss key considerations for reaction optimization and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to leverage this powerful synthetic strategy.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[6] This unique arrangement imparts a specific set of electronic and steric properties, allowing pyrazole derivatives to act as effective ligands for a diverse range of biological targets.[2][4] The scaffold's rigidity and ability to participate in hydrogen bonding make it an ideal pharmacophore. Consequently, numerous pyrazole-containing molecules have been successfully developed into blockbuster drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib.[1][5]

A primary and highly effective method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8][9] The choice of these two precursors dictates the substitution pattern on the final pyrazole ring, offering a high degree of modularity. Ethyl 2-hydrazinyl-2-oxoacetate serves as a specialized hydrazine synthon, enabling the direct installation of an N-CH₂COOEt group, a valuable handle for further chemical elaboration or for modulating the physicochemical properties of the target molecule.

Core Principles: The Knorr Pyrazole Synthesis

The Knorr synthesis is a robust and widely utilized reaction for forming pyrazoles from the cyclocondensation of a hydrazine (or its derivative) and a 1,3-dicarbonyl compound, typically under acidic conditions.[7][10] The reaction proceeds through the formation of two new carbon-nitrogen bonds, culminating in an aromatizing dehydration step to yield the stable pyrazole ring.

The general transformation is as follows:

-

Reactant 1: A hydrazine derivative (in this case, Ethyl 2-hydrazinyl-2-oxoacetate).

-

Reactant 2: A 1,3-dicarbonyl compound (e.g., a β-diketone, β-ketoester, or β-ketoaldehyde).

-

Product: A substituted pyrazole.

The power of this reaction lies in its reliability and the commercial availability of a vast array of starting materials, allowing for the generation of diverse pyrazole libraries for screening and drug discovery programs.

Reaction Mechanism: A Step-by-Step Walkthrough

Understanding the reaction mechanism is critical for troubleshooting and optimizing the synthesis. The acid-catalyzed Knorr synthesis using an unsymmetrical hydrazine like ethyl 2-hydrazinyl-2-oxoacetate and a generic 1,3-dicarbonyl proceeds through several key steps.

Causality of Mechanistic Steps:

-

Initial Condensation (Iminium Formation): The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on a protonated carbonyl group of the 1,3-dicarbonyl. The primary amine (-NH₂) of ethyl 2-hydrazinyl-2-oxoacetate is generally more nucleophilic and less sterically hindered than the secondary amine (-NH-), and thus typically initiates the attack. This forms a hydrazone intermediate after dehydration.[11]

-

Intramolecular Cyclization: The remaining nitrogen atom then performs an intramolecular nucleophilic attack on the second carbonyl group. This cyclization step forms the five-membered ring.

-

Dehydration and Aromatization: The resulting cyclic intermediate readily eliminates a molecule of water under the reaction conditions to form the thermodynamically stable aromatic pyrazole ring.[6]

Regioselectivity: A crucial consideration when using an unsymmetrical 1,3-dicarbonyl is regioselectivity. The initial nucleophilic attack can potentially occur at either of the two distinct carbonyl carbons, leading to the formation of two different regioisomeric pyrazole products.[8][9] The outcome is often governed by the relative electrophilicity of the carbonyl carbons and steric hindrance. For instance, a ketone is generally more electrophilic than an ester, directing the initial attack to the ketone carbonyl.[11]

Caption: Knorr Pyrazole Synthesis Mechanism.

Detailed Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoacetate from the reaction of ethyl 2-hydrazinyl-2-oxoacetate with acetylacetone (a symmetric 1,3-diketone).

4.1 Materials and Reagents

-

Ethyl 2-hydrazinyl-2-oxoacetate (CAS: 35196-48-6)

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid (as catalyst and solvent) or Ethanol with catalytic acid

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate Solution (for work-up)

-

Brine (for washing)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Safety Precaution: Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[11]

4.2 Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetylacetone (1.0 eq, e.g., 10 mmol, 1.00 g).

-

Reagent Addition: Add 20 mL of glacial acetic acid to the flask. Stir the solution until the acetylacetone is fully dissolved. Add ethyl 2-hydrazinyl-2-oxoacetate (1.0 eq, 10 mmol, 1.32 g) portion-wise to the stirring solution.

-

Rationale: Using a slight excess of one reagent is sometimes employed to drive the reaction to completion, but starting with a 1:1 stoichiometry is a good baseline. Glacial acetic acid serves as both the solvent and the acid catalyst, promoting the condensation and dehydration steps.[11]

-

-

Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C for acetic acid) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

Rationale: Heating provides the necessary activation energy for the cyclization and dehydration steps. TLC is crucial for determining the point of complete consumption of the starting materials, preventing unnecessary heating that could lead to side product formation.

-

-

Work-up - Quenching and Neutralization: Once the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Rationale: Quenching in water precipitates the organic product and dilutes the acid. Neutralization with sodium bicarbonate removes the acetic acid catalyst, making the subsequent extraction more efficient.

-

-

Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Rationale: The pyrazole product is more soluble in organic solvents like ethyl acetate than in water. Repeated extractions ensure maximum recovery of the product from the aqueous phase.

-

-

Work-up - Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Rationale: Washing with brine helps to remove residual water from the organic phase. The drying agent removes all traces of water before solvent evaporation, yielding the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure pyrazole.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Experimental Workflow and Data

The overall process from setup to analysis can be visualized as a clear workflow.

Caption: General Experimental Workflow.

Table 1: Representative Substrate Scope

The following table illustrates the versatility of the Knorr synthesis with various 1,3-dicarbonyl compounds. Yields are representative and can vary based on specific reaction conditions.

| 1,3-Dicarbonyl Substrate | Product Structure | Typical Conditions | Approx. Yield (%) |

| Acetylacetone | Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoacetate | Acetic Acid, Reflux | 85-95 |

| Ethyl Acetoacetate | Ethyl 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoacetate | Ethanol, Acetic Acid (cat.), Reflux | 75-90[12][13] |

| Dibenzoylmethane | Ethyl 2-(3,5-diphenyl-1H-pyrazol-1-yl)-2-oxoacetate | Acetic Acid, Reflux | 80-90 |

| 1,1,3,3-Tetramethoxypropane | Ethyl 2-(1H-pyrazol-1-yl)-2-oxoacetate | Aqueous HCl, Heat | 70-85 |

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low or No Product Yield | Insufficient heating or reaction time. | Ensure the reaction reaches reflux. Monitor carefully with TLC until starting material is consumed. |

| Inactive reagents. | Use freshly opened or purified reagents. Verify the quality of the hydrazine derivative. | |

| Incorrect pH. | Ensure sufficient acid catalyst is present. The Knorr reaction is acid-catalyzed.[7][8] | |

| Formation of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl. | This is an inherent challenge. Try changing the solvent or catalyst to influence selectivity. Careful purification by column chromatography is often required to separate isomers.[9] |

| Difficult Purification | Presence of unreacted starting materials or side products. | Ensure the work-up procedure, especially the neutralization and washing steps, is performed thoroughly. Optimize the recrystallization solvent system or chromatography gradient. |

| Product is an Oil | Low melting point or presence of impurities. | Attempt purification via column chromatography instead of recrystallization. Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. |

Conclusion

The Knorr pyrazole synthesis remains a highly efficient and adaptable method for accessing the medicinally vital pyrazole scaffold. By employing ethyl 2-hydrazinyl-2-oxoacetate as a key building block, researchers can readily synthesize N-functionalized pyrazoles that are primed for further derivatization in drug discovery pipelines. The protocol detailed herein is robust and serves as an excellent starting point for the synthesis of a wide range of pyrazole derivatives. A thorough understanding of the underlying mechanism and potential challenges, such as regioselectivity, will empower scientists to optimize conditions and successfully generate novel compounds for biological evaluation.

References

-

Name-Reaction.com. Knorr pyrazole synthesis.

-

J&K Scientific LLC. Knorr Pyrazole Synthesis.

-

Google Patents. Method of preparation of the pyrazoles (CS216930B2).

-

YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment.

-

ChemicalBook. Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate synthesis.

-

Google Patents. A kind of preparation method of ethyl hydrazinoacetate hydrochloride (CN109111371B).

-

Chem Help Asap. Knorr Pyrazole Synthesis.

-

Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(3), 1-13.

-

Wikipedia. Knorr pyrrole synthesis.

-

Organic Chemistry Portal. Pyrazole synthesis.

-

Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138.

-

YouTube. synthesis of pyrazoles.

-

Singh, O., & Chunduru, S. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.

-

Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry, 14(11), 2113-2133.

-

Kumar, H., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4878.

-

Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. ResearchGate.

-

Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.

-

DergiPark. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES.

-

Organic Syntheses. Carbazic acid, ethyl ester.

-

Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.

-

Biomall. Ethyl 2-Hydrazinyl-2-oxoacetate, 100mg.

-

National Institutes of Health. (2017). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. name-reaction.com [name-reaction.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Multicomponent Reactions Featuring Ethyl 2-Hydrazinyl-2-Oxoacetate

Introduction: The Strategic Value of Ethyl 2-Hydrazinyl-2-Oxoacetate in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for rapid, efficient, and diversity-oriented synthetic strategies is paramount. Multicomponent reactions (MCRs), which enable the formation of complex molecules from three or more starting materials in a single synthetic operation, have emerged as a cornerstone of modern organic synthesis. The strategic selection of building blocks for these reactions is critical to accessing novel chemical space and generating libraries of molecules with diverse functionalities.

This guide focuses on a particularly versatile yet under-explored building block: ethyl 2-hydrazinyl-2-oxoacetate . With its unique combination of a nucleophilic hydrazine moiety and an electrophilic ester group, this reagent offers a compelling platform for the construction of a wide array of heterocyclic and peptidomimetic scaffolds. Its bifunctional nature allows it to participate in a variety of MCRs, leading to products with significant potential in medicinal chemistry and drug development.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed experimental protocols for key MCRs involving ethyl 2-hydrazinyl-2-oxoacetate but also delves into the mechanistic underpinnings of these transformations, offering insights into the causality behind experimental choices.

Core Principles of Reactivity: The Dual Nature of Ethyl 2-Hydrazinyl-2-Oxoacetate